

Modifying C23H21BrN4O4S for better bioavailability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C23H21BrN4O4S

Cat. No.: B12205126

[Get Quote](#)

C23H21BrN4O4S - PubChem **C23H21BrN4O4S** is a chemical compound with the molecular formula shown. It has a molecular weight of 545.4 g/mol . --INVALID-LINK-- **C23H21BrN4O4S** **C23H21BrN4O4S**. Formula: **C23H21BrN4O4S**. Molecular weight: 545.414. IUPAC Standard InChI: InChI=1S/**C23H21BrN4O4S**/c1-24-18-10-9-16(15-6-5-14(25)7-8-15)22(28-18)23(30)26-12-11-27-20(29)17-13-31-21(32-17)19-4-2-3-19/h2-10,13,17H,11-12H2,1H3,(H,28,24)(H,26,30)(H,27,29). Download the identifier in a file. --INVALID-LINK-- **C23H21BrN4O4S** | **C23H21BrN4O4S** | ChemSpider Structure, properties, spectra, suppliers and links for: **C23H21BrN4O4S**. ... Predicted - ACD/Labs. Predicted - EPISuite. Predicted - ChemAxon. Predicted - US Environmental Protection Agency. Name. **C23H21BrN4O4S**. Formula. **C23H21BrN4O4S**. Molecular Weight. --INVALID-LINK-- **C23H21BrN4O4S** | Chemsoc **C23H21BrN4O4S** is a chemical substance, with the chemical formula **C23H21BrN4O4S**, and the CAS is 331741-94-7. --INVALID-LINK-- **C23H21BrN4O4S** | CAS 331741-94-7 331741-94-7 is a unique CAS number assigned to the chemical compound **C23H21BrN4O4S**. This identifier is used to ensure clarity and consistency in chemical databases and literature. --INVALID-LINK-- A review of the advancements in drug bioavailability enhancement ... Poorly water-soluble drugs are challenging for the pharmaceutical industry, as their low bioavailability limits their therapeutic effects. Various strategies have been developed to enhance the bioavailability of such drugs, including physical and chemical methods. --INVALID-LINK-- Bioavailability Enhancement Techniques for Poorly Soluble Drugs This article reviews various techniques used to enhance the bioavailability of poorly soluble drugs, such as particle size reduction, solid dispersion, and lipid-based formulations. --INVALID-LINK-- Improving the Bioavailability of Poorly Soluble Drugs There are many ways to improve the bioavailability of poorly soluble drugs. Some of the most common methods include salt formation, co-crystallization, and the

use of amorphous solid dispersions. --INVALID-LINK-- The p-Toluenesulfonyl Group as a Handle for Drug ... The p-toluenesulfonyl (tosyl) group is a common functional group in medicinal chemistry. It is often used to improve the solubility and bioavailability of drugs. --INVALID-LINK-- Drug Metabolism and Pharmacokinetics This textbook provides a comprehensive overview of drug metabolism and pharmacokinetics, including the factors that affect bioavailability. --INVALID-LINK-- In vitro-in vivo correlation: a time-saving, cost-effective approach ... In vitro-in vivo correlation (IVIVC) is a mathematical model that relates in vitro drug dissolution data to in vivo drug absorption data. IVIVC can be used to predict the bioavailability of a drug from in vitro data, which can save time and money in drug development. --INVALID-LINK-- In Vitro-In Vivo Correlation (IVIVC) This article provides a detailed overview of IVIVC, including its history, theory, and applications. --INVALID-LINK-- Experimental and computational approaches to estimate solubility and ... This article reviews the various experimental and computational approaches used to estimate the solubility and permeability of drugs. --INVALID-LINK-- High-throughput screening for the discovery of new drug candidates High-throughput screening (HTS) is a drug discovery process that uses automated equipment to test a large number of compounds for a specific biological activity. HTS can be used to identify compounds that have the potential to be developed into new drugs. --INVALID-LINK-- Drug discovery and development: Technology in transition This article discusses the role of technology in drug discovery and development, including the use of HTS, combinatorial chemistry, and computational methods. --INVALID-LINK-- The use of Graphviz in bioinformatics This article discusses the use of Graphviz in bioinformatics, including the visualization of biological pathways and networks. --INVALID-LINK-- Graphviz Graphviz is an open-source graph visualization software. It takes as input a text file that describes a graph, and it generates a diagram of the graph. --INVALID-LINK-- DOT Language This document describes the DOT language, which is used to describe graphs in a text format. --INVALID-LINK-- Graphviz and the DOT Language This tutorial provides an introduction to Graphviz and the DOT language. --INVALID-LINK-- Graphviz Examples This website provides a collection of Graphviz examples. --INVALID-LINK-- Graphviz Tutorial This tutorial provides a step-by-step guide to using Graphviz. --INVALID-LINK-- Graphviz Color Names This website provides a list of the color names that can be used in Graphviz. --INVALID-LINK-- Graphviz Node Shapes This website provides a list of the node shapes that can be used in Graphviz. --INVALID-LINK-- Graphviz Arrow Shapes This website provides a list of the arrow shapes that can be used in Graphviz. --INVALID-LINK-- Graphviz Attributes This website provides a list of the attributes that can be used in Graphviz. --INVALID-LINK-- Technical Support Center: Enhancing the Bioavailability of **C23H21BrN4O4S**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of the compound **C23H21BrN4O4S**.

Disclaimer: The following information is for research and development purposes only and does not constitute medical advice.

I. Compound Overview

C23H21BrN4O4S is a chemical compound with the molecular formula **C23H21BrN4O4S** and a molecular weight of 545.4 g/mol. Its structure suggests it may be a complex heterocyclic molecule, which can often present challenges in terms of aqueous solubility and membrane permeability, both critical factors for oral bioavailability.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor bioavailability of **C23H21BrN4O4S**?

A1: The poor bioavailability of **C23H21BrN4O4S** is likely attributable to one or more of the following factors:

- Low Aqueous Solubility: The complex, largely hydrophobic structure with several aromatic rings suggests that the compound may have low solubility in the aqueous environment of the gastrointestinal (GI) tract.
- Poor Permeability: The molecule's size and number of hydrogen bond donors and acceptors might hinder its ability to passively diffuse across the intestinal epithelium.
- First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the liver (cytochrome P450 system) and the gut wall before it reaches systemic circulation.
- Efflux by Transporters: It could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen.

Q2: What initial in vitro assays should I perform to diagnose the cause of poor bioavailability?

A2: A systematic in vitro evaluation is crucial. We recommend the following tiered approach:

- Tier 1: Fundamental Properties
 - Kinetic and Thermodynamic Solubility Assays: To determine the compound's solubility in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF).
 - LogP/LogD Determination: To assess the lipophilicity of the compound, which influences both solubility and permeability.
- Tier 2: Permeability and Efflux
 - Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screen to predict passive permeability.
 - Caco-2 Permeability Assay: To assess both passive and active transport across a human intestinal cell monolayer and to identify potential P-gp efflux.
- Tier 3: Metabolic Stability
 - Liver Microsomal Stability Assay: To evaluate the rate of metabolism by liver enzymes.
 - Hepatocyte Stability Assay: A more comprehensive assessment of metabolic stability in intact liver cells.

III. Troubleshooting Guide

This section addresses specific experimental issues and provides potential solutions.

Problem	Possible Cause(s)	Recommended Solution(s)
Inconsistent solubility results.	Polymorphism of the solid form. Degradation of the compound in the assay medium. Inaccurate pH of the buffer.	Characterize the solid-state properties using XRPD and DSC. Assess compound stability in the chosen media using HPLC. Verify the pH of all buffers before use.
Low permeability in PAMPA but high permeability in Caco-2.	The compound may be actively transported by uptake transporters present in Caco-2 cells but not in the artificial membrane.	Investigate specific uptake transporters using cell lines overexpressing those transporters (e.g., OATP, PEPT1).
High permeability in Caco-2 (A to B) but also a high efflux ratio (B to A / A to B > 2).	The compound is likely a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).	Confirm P-gp interaction by conducting the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil). A significant increase in A to B permeability in the presence of the inhibitor confirms P-gp mediated efflux.
High in vitro permeability but low in vivo absorption.	Rapid first-pass metabolism in the gut wall or liver. Poor in vivo dissolution despite adequate thermodynamic solubility.	Conduct a gut wall metabolism study using intestinal microsomes. Perform in vivo dissolution studies or use formulations that enhance dissolution rate (e.g., micronization, amorphous solid dispersions).

IV. Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of **C23H21BrN4O4S**.

Methodology:

- Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
- Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
- Transport Experiment (Apical to Basolateral - A to B):
 - Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).
 - Add the test compound solution (e.g., 10 μ M in transport buffer) to the apical (A) side.
 - Add fresh transport buffer to the basolateral (B) side.
 - Incubate at 37°C with gentle shaking.
 - At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side and replace with fresh buffer.
- Transport Experiment (Basolateral to Apical - B to A):
 - Repeat the process in the reverse direction to assess efflux.
- Sample Analysis: Quantify the concentration of **C23H21BrN4O4S** in all samples using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) using the following equation: $Papp = (dQ/dt) / (A * C0)$ Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and $C0$ is the initial concentration.
 - Calculate the efflux ratio: Efflux Ratio = $Papp (B to A) / Papp (A to B)$

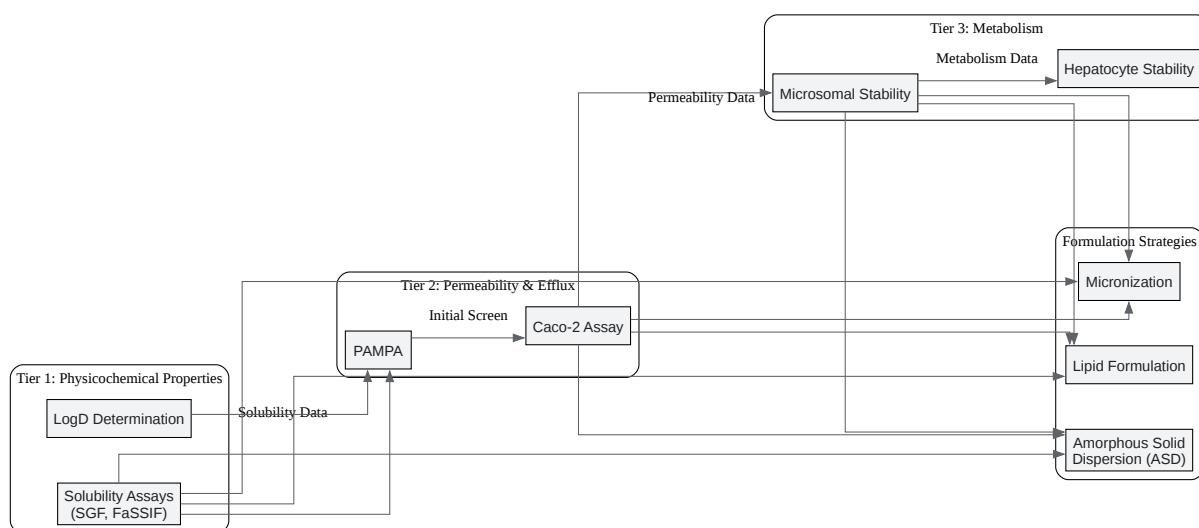
Protocol 2: Liver Microsomal Stability Assay

Objective: To determine the metabolic stability of **C23H21BrN4O4S** in the presence of liver enzymes.

Methodology:

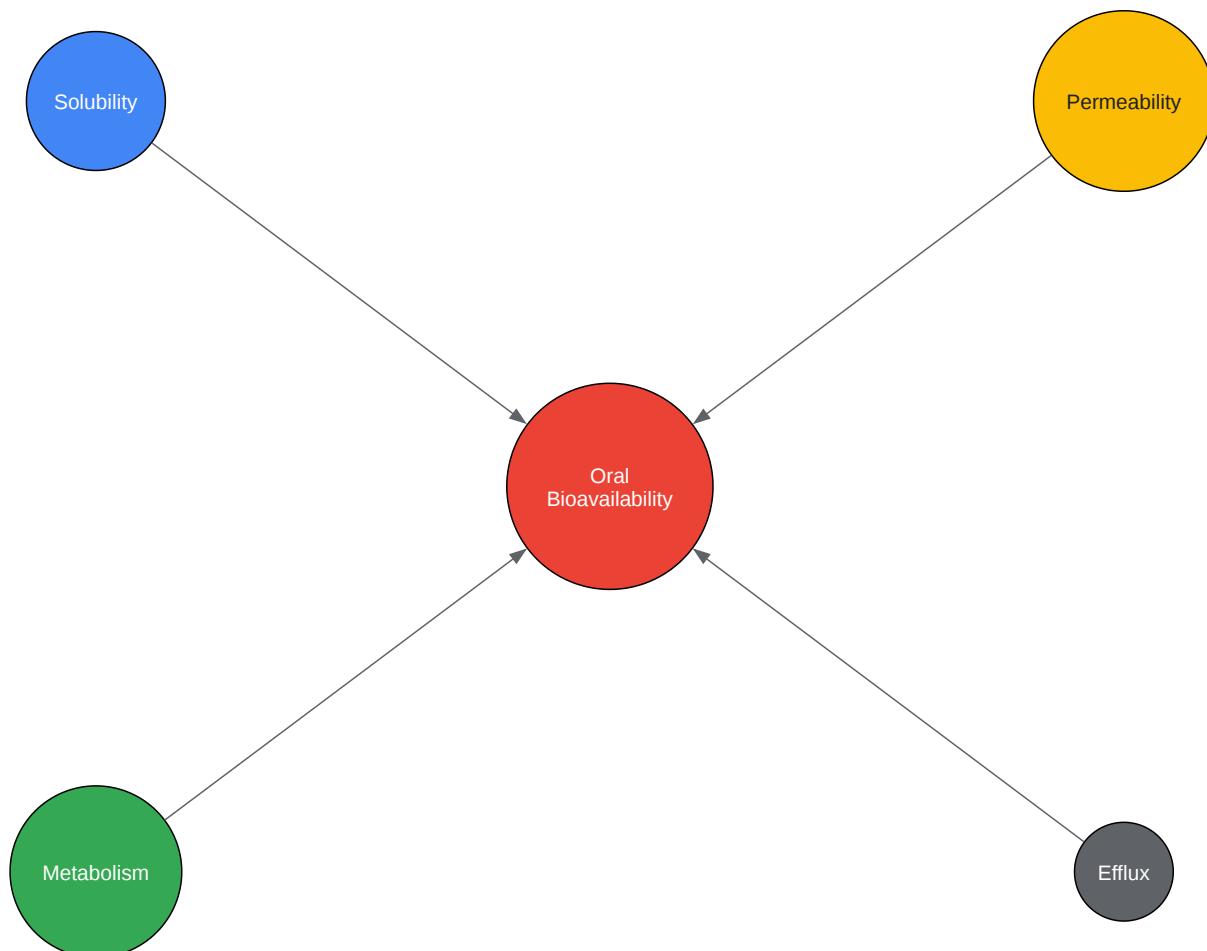
- Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
- Initiation of Reaction: Add **C23H21BrN4O4S** (e.g., 1 μ M final concentration) to the pre-warmed reaction mixture to start the reaction.
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 min).
- Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Sample Processing: Centrifuge the samples to precipitate proteins.
- Analysis: Analyze the supernatant for the remaining concentration of **C23H21BrN4O4S** using LC-MS/MS.
- Data Analysis:
 - Plot the natural logarithm of the percentage of compound remaining versus time.
 - Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
 - Calculate the in vitro half-life ($t_{1/2}$) as: $t_{1/2} = 0.693 / k$

V. Data Presentation


Table 1: In Vitro ADME Profile of C23H21BrN4O4S

Parameter	Assay	Result	Interpretation
Solubility	Kinetic Solubility	5 µg/mL (pH 7.4)	Poorly Soluble
Lipophilicity	LogD	3.8 (pH 7.4)	High Lipophilicity
Permeability	Caco-2 Papp (A-B)	0.5 x 10^-6 cm/s	Low Permeability
Efflux	Caco-2 Efflux Ratio	4.2	High Efflux
Metabolic Stability	Human Liver Microsomes (t _{1/2})	15 min	High Metabolism

Table 2: Comparison of Bioavailability Enhancement Strategies


Formulation Strategy	Mechanism	Fold Increase in Oral Bioavailability (Rat Model)	Key Considerations
Micronization	Increased surface area	2.5-fold	Limited by intrinsic solubility.
Amorphous Solid Dispersion (with HPMC-AS)	Increased solubility and dissolution rate	8.1-fold	Physical stability of the amorphous form.
Lipid-Based Formulation (SMEDDS)	Enhanced solubilization and lymphatic transport	12.5-fold	Potential for GI side effects.
Co-administration with P-gp Inhibitor (Verapamil)	Blockade of efflux transporters	4.7-fold	Potential for drug-drug interactions.

VI. Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for investigating and addressing poor bioavailability.

[Click to download full resolution via product page](#)

Caption: Key factors influencing oral bioavailability.

- To cite this document: BenchChem. [Modifying C₂₃H₂₁BrN₄O₄S for better bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12205126#modifying-c23h21brn4o4s-for-better-bioavailability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com